
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is an organic compound with the molecular formula C17H11ClFNO2 and a molecular weight of 315.73 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with chlorine and fluorine atoms, and an amino group linked to a benzoic acid moiety . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: Chlorine and fluorine atoms are introduced to the naphthalene ring.
Coupling Reaction: The halogenated naphthalene derivative is coupled with benzoic acid under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by halogenation and coupling reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, amines, and quinones .
Aplicaciones Científicas De Investigación
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
- 2-((2-Chloro-4-bromonaphthalen-1-yl)amino)benzoic acid
- 2-((2-Chloro-4-iodonaphthalen-1-yl)amino)benzoic acid
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C17H11ClFNO2 |
|---|---|
Peso molecular |
315.7 g/mol |
Nombre IUPAC |
2-[(2-chloro-4-fluoronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22) |
Clave InChI |
KHFILUQKGCCLPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


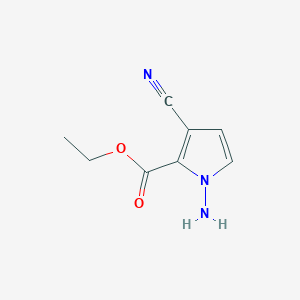
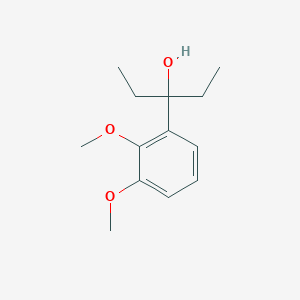
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)

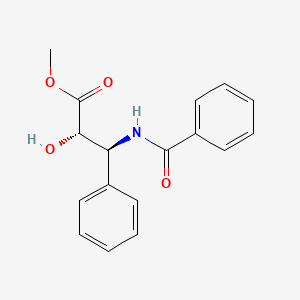
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)


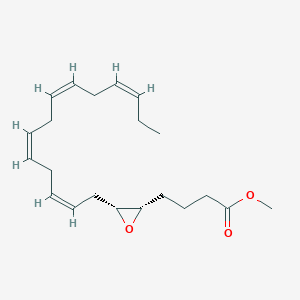
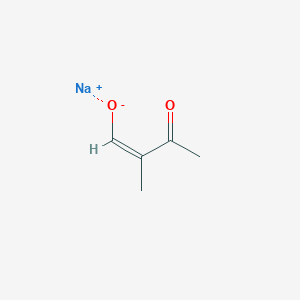



![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
